molecular formula C8H9N3O B3219527 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1190318-97-8

6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3219527
CAS No.: 1190318-97-8
M. Wt: 163.18 g/mol
InChI Key: GWZYCKZFBGOGBF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Chemical Biology and Medicinal Chemistry Research

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a privileged heterocyclic ring system that has garnered substantial attention in chemical biology and medicinal chemistry. nih.govresearchgate.net Its structure, which features a pyrrole (B145914) ring fused to a pyridine (B92270) ring, mimics the purine (B94841) core of ATP, a key molecule in cellular energy transfer and signaling pathways. nih.govresearchgate.net This structural similarity allows pyrrolopyridine derivatives to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases. nih.govnih.gov

Protein kinases play a crucial role in regulating cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov Consequently, the pyrrolo[2,3-b]pyridine scaffold has become a cornerstone in the design of novel kinase inhibitors. nih.govnih.gov Several successful drugs and clinical candidates incorporating this scaffold have been developed for the treatment of various cancers. juniperpublishers.com Beyond oncology, derivatives of this scaffold have shown potential as antibacterial, anti-inflammatory, antiviral, and antimicrobial agents. juniperpublishers.comresearchgate.net

The versatility of the pyrrolo[2,3-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov Researchers have extensively explored the introduction of different substituents to this scaffold to optimize its therapeutic potential. nih.govjuniperpublishers.com

Rationale for Investigating 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine: A Research Perspective

The investigation into this compound is driven by a logical progression in the field of medicinal chemistry, building upon the established significance of the pyrrolopyridine scaffold. The rationale for focusing on this specific derivative can be broken down into several key aspects:

The Influence of the Methoxy (B1213986) Group: The presence of a methoxy (-OCH3) group at the 6-position of the pyrrolopyridine ring is of particular interest. Methoxy groups are known to be electron-donating and can significantly influence a molecule's electronic properties, which in turn can affect its binding affinity to biological targets. juniperpublishers.com In the context of kinase inhibitors, the methoxy group can potentially form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, thereby enhancing inhibitory activity. nih.gov Research on related compounds has shown that the introduction of an alkoxy group at similar positions can lead to a significant increase in potency.

The Role of the Amine Group: The 3-amine (-NH2) group provides a key point for further chemical modification. This functional group can act as a handle for the attachment of various side chains and pharmacophores, allowing for the creation of a diverse library of compounds for biological screening. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to identify the optimal chemical features for a desired biological effect.

Potential as an Intermediate: this compound can also be viewed as a valuable synthetic intermediate. The amine group can be readily transformed into a wide array of other functional groups, providing access to a broad range of novel pyrrolopyridine derivatives for further investigation. The synthesis of related Schiff base ligands from precursors like 6-methoxypyridin-3-amine highlights the utility of such amino-substituted pyridines in generating more complex molecules. semanticscholar.org

The combination of the biologically active pyrrolo[2,3-b]pyridine core with the strategically placed methoxy and amine groups makes this compound a compelling target for researchers seeking to develop new therapeutic agents.

Historical Context of Pyrrolopyridine Derivatives in Molecular Science

The exploration of pyrrolopyridine derivatives in molecular science has a rich history. Initially, interest in this class of compounds stemmed from their presence in natural products, such as certain alkaloids. mdpi.com The unique bicyclic structure and the presence of nitrogen atoms conferred interesting chemical and physical properties that attracted the attention of organic chemists.

Early research focused on the synthesis and characterization of the various isomers of pyrrolopyridine. mdpi.com Over time, as our understanding of molecular biology and disease mechanisms grew, so did the interest in the potential biological activities of these compounds. The recognition of the structural similarity between the pyrrolopyridine scaffold and endogenous molecules like purines was a pivotal moment that propelled these derivatives into the realm of medicinal chemistry. nih.gov

The latter half of the 20th century and the beginning of the 21st century saw an explosion of research into the therapeutic applications of pyrrolopyridines. This was largely driven by the increasing understanding of the role of protein kinases in diseases like cancer and the subsequent search for effective kinase inhibitors. nih.gov The development and success of drugs containing the pyrrolopyridine scaffold have solidified its importance in modern drug discovery and continue to inspire the investigation of novel derivatives like this compound. juniperpublishers.com

Research Findings on Related Pyrrolo[2,3-b]pyridine Derivatives

While specific research data on this compound is not extensively published, the biological activities of closely related analogues provide valuable insights into its potential. The following table summarizes the inhibitory activities of some representative pyrrolo[2,3-b]pyridine derivatives against various kinases.

CompoundTarget KinaseIC50 (nM)
6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridinep38 Kinase9
Related Pyrrolo[2,3-b]pyridine Derivative 1FGFR17
Related Pyrrolo[2,3-b]pyridine Derivative 2JAK314

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZYCKZFBGOGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine and Its Analogs

Established Synthetic Pathways for the 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Core

The construction of the 6-methoxy-7-azaindole framework can be approached in two primary ways: by forming the pyrrole (B145914) ring onto a pre-existing 5-methoxypyridine precursor or by constructing the pyridine (B92270) ring from a substituted pyrrole. Several classical and modern named reactions have been adapted for this purpose.

Key Reaction Mechanisms and Precursors in Pyrrolo[2,3-b]pyridine Ring Formation

Several foundational synthetic routes have been established for the formation of the pyrrolo[2,3-b]pyridine ring system. These methods, often adapted from traditional indole (B1671886) syntheses, provide reliable access to the core structure.

Modified Fischer Indole Synthesis : This is one of the most fundamental methods for creating indole and azaindole structures. wikipedia.orgrsc.org The reaction begins with the acid-catalyzed condensation of a substituted 2-pyridylhydrazine with an aldehyde or ketone. wikipedia.org For the target compound, the key precursor would be (5-methoxy-pyridin-2-yl)hydrazine . This reacts with a suitable carbonyl compound to form a pyridylhydrazone. The hydrazone then tautomerizes to an enehydrazine intermediate. A critical uni-rostock.deuni-rostock.de-sigmatropic rearrangement occurs, leading to the formation of a C-C bond and cleavage of the N-N bond, which, after elimination of ammonia (B1221849) and aromatization, yields the 7-azaindole (B17877) ring. youtube.com Polyphosphoric acid is a common catalyst for this cyclization. researchgate.net

Sonogashira Coupling and Cyclization : A prevalent modern approach involves the initial formation of a 2-amino-3-alkynylpyridine intermediate. rsc.org The synthesis starts with a di-halogenated pyridine, such as 2-amino-3-iodo-5-methoxypyridine . A palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne (e.g., trimethylsilylacetylene) installs the alkyne at the C-3 position. wikipedia.orgorganic-chemistry.org The subsequent step is an intramolecular cyclization (annulation) of the 2-amino-3-alkynylpyridine intermediate. This ring closure can be promoted by either base (e.g., potassium tert-butoxide) or acid (e.g., TFA/TFAA), leading to the formation of the pyrrole ring. rsc.org

Thorpe-Ziegler Cyclization : This method provides a direct route to 3-amino-7-azaindole derivatives. tandfonline.com The synthesis employs precursors like ethyl (3-cyano-5-methoxypyridin-2-yl)carbamate and an α-bromoketone. In the presence of a base, an intramolecular condensation reaction occurs, leading to the formation of the 3-aminopyrrolo[2,3-b]pyridine core. tandfonline.com

Construction from Pyrrole Precursors : An alternative strategy involves building the pyridine ring onto an existing pyrrole. This typically starts with a functionalized pyrrole, such as 2-amino-1H-pyrrole-3-carbonitrile . uni-rostock.dejuniperpublishers.com This precursor undergoes a condensation reaction with a 1,3-dielectrophilic component, like an arylidenemalononitrile or a β-dicarbonyl compound, to construct the fused pyridine ring. juniperpublishers.comajol.info

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield of the desired product while minimizing side reactions. Key areas of optimization include the choice of catalyst, solvent, base, and temperature.

For palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, the selection of the palladium source and its associated ligand is paramount. For instance, in a chemoselective Suzuki-Miyaura cross-coupling on a related 4-chloro-2-iodo-pyrrolopyridine intermediate, different catalyst systems were screened to maximize mono-arylation at the C-2 position while avoiding unwanted diarylation or reduction.

Catalyst SystemTemperature (°C)Time (h)Ratio (Mono/Di-arylated)Yield (%)
Pd₂(dba)₃ / SPhos801892:475
Pd₂(dba)₃ / SPhos602290:265
XPhos Pd G2 / XPhos801892:570
Pd(PPh₃)₄80995:083
Pd(PPh₃)₄902292:683
This table is based on data for a model system and illustrates general optimization principles for cross-coupling reactions on the pyrrolopyridine core. nih.gov

The data demonstrates that Pd(PPh₃)₄ provided the highest selectivity and yield for the mono-arylated product, minimizing the formation of diarylated and reduced side products. nih.gov

In the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, optimization studies found that a catalyst system of 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI in DMF/Et₃N at 100°C for 3 hours gave excellent yields, ranging from 72% to 96%. researchgate.net

Furthermore, the application of microwave irradiation has been shown to dramatically improve reaction efficiency. In the Thorpe-Ziegler synthesis of 3-amino-7-azaindoles, microwave-assisted heating reduced the reaction time from several hours to just 10 minutes while providing excellent yields. tandfonline.com

Novel Synthetic Approaches for Functionalization and Derivatization of this compound

Once the core 6-methoxy-7-azaindole scaffold is synthesized, further modifications are often required to generate analogs with diverse properties. Modern synthetic methods, particularly palladium-mediated cross-coupling reactions, have become indispensable tools for the regioselective functionalization of this heterocyclic system.

Palladium-Mediated Cross-Coupling Reactions in Pyrrolopyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the 7-azaindole nucleus.

Suzuki-Miyaura Coupling : This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. It involves the coupling of a halogenated or triflated 7-azaindole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method has been employed to install pyrazole (B372694) and various aryl groups at the C-3 and C-5 positions of the azaindole core. nih.gov Common catalyst systems include PdCl₂(dppf) with K₂CO₃ as the base. nih.gov

Sonogashira Coupling : As mentioned in the core synthesis, the Sonogashira reaction is also a key functionalization tool. rsc.org It couples a halo-azaindole with a terminal alkyne, providing a straightforward route to alkynyl-substituted derivatives. These alkynes can serve as handles for further chemical transformations. The standard conditions involve a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst, typically CuI, in an amine base. soton.ac.uk

Regioselective Modifications and Scaffold Decoration Strategies

Achieving regioselectivity is crucial when multiple reactive sites are present on the 7-azaindole scaffold. The inherent reactivity of the ring system, combined with strategic use of protecting groups and directed reactions, allows for precise modifications.

The pyrrole ring of the 7-azaindole is electron-rich, making it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. rsc.org This intrinsic reactivity is exploited for selective functionalization.

Halogenation at C-3 : The C-3 position can be selectively halogenated, most commonly iodinated using N-iodosuccinimide (NIS). nih.gov This introduces a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the exclusive introduction of substituents at this position.

N-1 Protection : The nitrogen atom of the pyrrole ring (N-1) is often protected to prevent side reactions and to help direct substitution. A tosyl (Ts) group is a common choice, which can be installed using tosyl chloride and removed under basic conditions (e.g., NaOH) in a final step. nih.gov

Direct C-3 Coupling : Aza-Friedel-Crafts type reactions have been developed for the direct coupling of 7-azaindoles with cyclic imines. This reaction can proceed under solvent-free conditions or with a mild acid catalyst like p-toluenesulfonic acid (p-TSA), providing direct access to 3-substituted derivatives without prior halogenation. nih.gov

A typical strategy for creating disubstituted analogs involves a sequence of regioselective reactions. For example, a 5-bromo-7-azaindole (B68098) can first undergo a Suzuki reaction at C-5. The product is then selectively iodinated at C-3 with NIS, followed by protection of the N-1 nitrogen. A second, different Suzuki reaction can then be performed at the newly installed C-3 iodine, allowing for the controlled, stepwise construction of unsymmetrical 3,5-disubstituted-7-azaindoles. nih.gov

Development of Combinatorial Libraries of this compound Derivatives

The synthetic strategies outlined above are highly amenable to the construction of combinatorial libraries for drug discovery and lead optimization. The robustness and broad substrate scope of palladium-catalyzed cross-coupling reactions make them ideal for parallel synthesis.

The synthesis of diverse libraries of pyrrolopyridine derivatives is a key objective in medicinal chemistry programs. juniperpublishers.comnih.govnih.govrsc.org A common approach involves synthesizing a key intermediate, such as 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine , on a large scale. This common precursor can then be divided into multiple reaction vessels and subjected to Suzuki or Sonogashira coupling with a diverse array of building blocks (boronic acids or alkynes). This parallel synthesis approach allows for the rapid generation of a large number of analogs where the substituent at the C-3 position is varied systematically. nih.gov This strategy was effectively used to explore the structure-activity relationships (SAR) for a series of 3,5-disubstituted-7-azaindoles. nih.gov Such library-based approaches are essential for efficiently exploring chemical space and identifying compounds with optimized biological activity.

Elucidation of Molecular and Cellular Mechanisms of Action of 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine

Biochemical Pathway Modulation by 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine and its Derivatives

Derivatives of this compound modulate biochemical pathways primarily through direct interaction with the ATP-binding sites of various protein kinases, leading to the inhibition of their catalytic activity and interruption of downstream signaling cascades.

Kinase Inhibition Profiles and Specificity of this compound Analogs (e.g., FGFRs, p38, MPS1, CDKs)

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile hinge-binding motif, enabling the design of potent inhibitors against several kinase families. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A significant body of research has focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the FGFR family, which are frequently dysregulated in various cancers. nih.govrsc.org Structure-activity relationship (SAR) studies led to the identification of compound 4h , a potent pan-FGFR inhibitor with low nanomolar activity against FGFR1, FGFR2, and FGFR3. nih.gov The inhibitory activity of this analog is detailed in the table below. nih.gov

Cyclin-Dependent Kinases (CDKs) and Cell Division Cycle 7 (Cdc7) Kinase: The 1H-pyrrolo[2,3-b]pyridine core is also present in inhibitors of kinases that regulate the cell cycle. One derivative, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) , was identified as a potent, ATP-mimetic inhibitor of Cdc7 kinase with an IC₅₀ value of 7 nM. nih.gov

Janus Kinase 3 (JAK3): This scaffold has been explored for developing immunomodulators by targeting JAK3, a kinase crucial for cytokine signaling in lymphoid cells. researchgate.netnih.gov Chemical modification of an initial template compound led to 14c , a potent and moderately selective JAK3 inhibitor. researchgate.netnih.gov

p38 MAP Kinase and Monopolar Spindle 1 (MPS1) Kinase: While the broader class of pyrrolopyridine derivatives has been investigated against a wide array of kinases, specific and potent inhibition of p38 mitogen-activated protein kinase by the 1H-pyrrolo[2,3-b]pyridine scaffold is not extensively documented in available research. nih.govmdpi.com Similarly, potent inhibitors of MPS1 have been developed using the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold, which stabilizes an inactive conformation of the kinase. nih.govacs.org

Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs Against Various Kinases
CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 4hFGFR17 nih.gov
Compound 4hFGFR29 nih.gov
Compound 4hFGFR325 nih.gov
Compound 4hFGFR4712 nih.gov
Compound 42Cdc77 nih.gov
Compound 14cJAK35.1 researchgate.net

Receptor Binding and Ligand-Target Interaction Dynamics

The efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their specific interactions within the kinase ATP-binding pocket. Docking studies and co-crystallization structures have provided detailed insights into these binding modes.

For FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus acts as a hinge-binder, forming two critical hydrogen bonds with the kinase hinge region: one with the backbone carbonyl of glutamate (B1630785) residue E562 and another with the NH group of alanine (B10760859) residue A564. nih.gov Substituents on the core scaffold further stabilize the interaction. For instance, the 3,5-dimethoxyphenyl group of compound 4h occupies a hydrophobic pocket and forms an essential π-π stacking interaction with phenylalanine F489. nih.gov The methoxy (B1213986) groups can also form hydrogen bonds with the aspartate residue D641. nih.gov

Similarly, docking calculations for JAK3 inhibitors like 14c confirmed that the 1H-pyrrolo[2,3-b]pyridine core interacts with the hinge region of the ATP-binding site, which is a key determinant of its inhibitory activity. researchgate.netnih.gov

Cellular Response Pathways Influenced by this compound

By inhibiting key kinases, analogs of this compound trigger a cascade of cellular events, profoundly affecting cell proliferation, survival, and motility.

Effects on Cell Proliferation and Apoptosis in in vitro Models

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.gov Mechanistic studies indicated that this apoptotic induction may occur via the mitochondrial pathway, as evidenced by a loss of the mitochondrial membrane potential (Δψm) and an increase in reactive oxygen species (ROS) levels in cells treated with the compound. nih.gov Further analysis by western blot showed that treatment with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved caspase-3, a key executioner of apoptosis. nih.gov

Cellular Effects of Compound 4h in 4T1 Breast Cancer Cells
Cellular ProcessObservationReference
ProliferationInhibited nih.gov
ApoptosisInduced nih.gov
Mitochondrial Membrane Potential (Δψm)Decreased nih.gov
Reactive Oxygen Species (ROS)Increased nih.gov
Bcl-2 Protein ExpressionDecreased nih.gov
Cleaved Caspase-3 ExpressionIncreased nih.gov

Modulation of Cell Migration and Invasion Processes

The FGF-FGFR signaling axis is critically involved in processes that regulate cell motility. nih.gov By targeting this pathway, 1H-pyrrolo[2,3-b]pyridine derivatives can impede the ability of cancer cells to move and invade surrounding tissues. The FGFR inhibitor 4h was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in vitro, demonstrating its potential to interfere with metastatic processes. nih.gov

Impact on Gene Expression and Protein Signaling Cascades

The inhibition of kinases by 1H-pyrrolo[2,3-b]pyridine derivatives directly impacts downstream signaling cascades that control gene expression and protein activity.

FGFR Signaling: Inhibition of FGFR blocks the autophosphorylation of the receptor, thereby preventing the activation of major downstream pathways, including the RAS–MEK–ERK and PI3K–Akt signaling cascades. nih.gov Both of these pathways are central to promoting cell proliferation, survival, and growth.

JAK/STAT Signaling: JAKs are responsible for phosphorylating Signal Transducers and Activators of Transcription (STATs). researchgate.net Inhibition of JAK3 by compounds such as 14c prevents the phosphorylation and subsequent dimerization of STAT proteins, which blocks their translocation to the nucleus and ultimately inhibits the transcription of cytokine-responsive genes essential for immune cell proliferation and function. researchgate.netnih.gov

By disrupting these fundamental signaling networks, derivatives of this compound exert their potent effects on cellular behavior.

Target Identification and Validation Methodologies for 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine

Proteomic and Genomic Strategies for Novel Target Discovery

Proteomic and genomic approaches are fundamental in elucidating the molecular targets of novel chemical entities. These strategies can provide a broad, unbiased view of the potential proteins and pathways with which a compound interacts within a biological system.

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based proteomics is a powerful technique to identify the direct binding partners of a small molecule within the complex environment of the cell. This method typically involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins from a cell lysate. These proteins are then identified using mass spectrometry.

Despite the utility of this approach, there is no specific data available in the scientific literature detailing the use of affinity-based proteomics to identify the direct targets of 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine.

Transcriptomic and Metabolomic Profiling in Response to this compound Exposure

Transcriptomic and metabolomic profiling are high-throughput methods used to understand the downstream cellular effects of a compound. Transcriptomics analyzes changes in gene expression (RNA levels), while metabolomics measures fluctuations in the levels of small-molecule metabolites. These changes can provide clues about the pathways and, by extension, the proteins affected by the compound.

A comprehensive search of existing research has not yielded any studies that have performed transcriptomic or metabolomic profiling on cells or organisms exposed to this compound. Consequently, there are no available data tables or research findings on the cellular response to this compound.

Genetic and Biochemical Approaches for Target Confirmation

Once potential targets are identified, genetic and biochemical methods are employed to confirm these interactions and to understand their functional consequences.

CRISPR-Cas9 Gene Editing for Target Dependency Studies

CRISPR-Cas9 gene editing is a revolutionary technology that allows for the precise modification of an organism's DNA. In the context of target validation, this can be used to knock out or mutate the gene encoding a putative target protein. If the cells' sensitivity to the compound is altered after gene editing, it provides strong evidence that the protein is indeed a target.

There is currently no published research that has utilized CRISPR-Cas9 gene editing to investigate the target dependency of this compound.

Recombinant Protein Activity and Binding Assays

Biochemical assays using recombinant proteins are a direct method to confirm a drug-target interaction. These assays can measure the binding affinity of the compound to a purified, lab-grown version of the target protein or assess the compound's ability to modulate the protein's activity (e.g., enzymatic activity).

No specific binding or activity assay data for this compound with any recombinant protein targets have been reported in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives

Identification of Key Pharmacophoric Elements within the 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of the this compound scaffold, several key elements are consistently identified as crucial for target binding and potency.

1H-pyrrolo[2,3-b]pyridine Core: This bicyclic system is the foundational scaffold. The pyrrole (B145914) nitrogen (N1) and the pyridine (B92270) nitrogen (N7) often act as hydrogen bond donors or acceptors, anchoring the molecule within the active site of a target protein, such as a kinase. nih.govnih.gov The planarity of this ring system is critical for fitting into the often-flat ATP-binding pockets of kinases. nih.gov

Amine Group at C3: The 3-amine group is a pivotal pharmacophoric feature. It can serve as a key hydrogen bond donor, interacting with backbone carbonyls or specific amino acid residues (e.g., glutamate (B1630785), aspartate) in the target protein. Modifications at this position, such as acylation to form amides, directly modulate binding affinity and selectivity. nih.gov

Substituents at C2 and C5: The C2 and C5 positions of the scaffold are key points for diversification and for exploring interactions with specific sub-pockets of the target protein. Introducing aryl groups at C2 or hydrogen bond acceptors at C5 can enhance potency and selectivity. nih.govnih.gov For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a group at the 5-position capable of forming a hydrogen bond was a key design strategy to improve activity. nih.gov

Rational Design Principles for Modulating Biological Activity

Rational drug design for this compound analogs involves systematic modifications to the core scaffold to optimize its interaction with a biological target, thereby enhancing potency, selectivity, and pharmacokinetic properties.

The modification of substituents at various positions on the 1H-pyrrolo[2,3-b]pyridine scaffold is a primary strategy for optimizing biological activity. Studies on related analogs, such as phosphodiesterase 4B (PDE4B) and FGFR inhibitors, provide clear insights into these effects. nih.govnih.gov

For a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, SAR exploration revealed distinct trends. Holding the C4 aryl group constant while varying the amide substituent demonstrated that small, constrained rings could enhance potency and selectivity. nih.gov

Table 1: SAR of Amide Substituents in 1H-pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors Data adapted from studies on related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov

The data indicates that incorporating a 3,3-difluoroazetidine (B2684565) ring (compound 11h) at the amide position resulted in higher inhibitory activity and a 6-fold selectivity over the PDE4D isoform compared to other cyclic amines. nih.gov

Similarly, in the development of FGFR inhibitors, modifications to the C5 position and the phenyl ring attached at C3 were explored. Altering the meta-methoxyphenyl fragment to include other substituents was used to probe interactions within a hydrophobic pocket. nih.gov

Table 2: SAR of Substituents in 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR1 Inhibitors Data adapted from studies on related 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov

These findings demonstrate that introducing a cyano (CN) group at the C5 position, which can act as a hydrogen bond acceptor, dramatically improves potency (Compound 1 vs. 4a). Further optimization by adding a second methoxy (B1213986) group to the C3-phenyl ring led to compound 4h, which exhibited a potent FGFR1 IC₅₀ of 7 nM. nih.gov This highlights the importance of substituent variation for achieving high target affinity.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules. windows.net Although the core this compound scaffold is planar and achiral, the introduction of chiral centers in its derivatives can have a profound impact on target binding. Stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different potencies, selectivities, and metabolic profiles. uou.ac.in

Chiral centers are often introduced through substituents, for example, on an alkyl chain attached to the C3-amine. In a study of the related 1H-pyrrolo[3,2-c]quinoline scaffold, derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine showed a preference for the serotoninergic target compared to other geometries. mdpi.com This illustrates that the specific stereoconfiguration of a substituent can be crucial for optimal interaction with the receptor binding site.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. The molecule's preferred conformation, particularly its lowest energy state when bound to a receptor, dictates the effectiveness of its interaction. Molecular modeling and techniques like 1H NOE difference spectroscopy are used to determine the configuration and preferred conformation of these complex molecules. utwente.nl For derivatives of this compound, understanding the conformational flexibility of side chains is essential for designing ligands that can adopt the ideal geometry to fit within the target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies for this compound were not identified in the reviewed literature, the methodology has been successfully applied to structurally related scaffolds like pyrrolo[2,3-d]pyrimidine derivatives, which are also Janus Kinase (JAK) inhibitors. nih.gov

A typical 3D-QSAR study involves the following steps:

Data Set Preparation: A series of analogs with a common core scaffold and a range of biological activities (e.g., IC₅₀ values) is selected.

Molecular Alignment: The compounds are aligned in 3D space based on their common structural features.

Field Calculation: Molecular interaction fields (e.g., steric, electrostatic, hydrophobic) are calculated around each molecule.

Model Generation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the variations in these fields with the observed biological activities.

Model Validation: The predictive power of the resulting QSAR model is rigorously tested.

The output of a 3D-QSAR model is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity. researchgate.net For example, a CoMFA model might generate:

Green Contours: Indicating regions where bulky (sterically favorable) substituents are predicted to increase activity.

Yellow Contours: Indicating regions where bulky substituents are predicted to decrease activity.

Blue Contours: Highlighting areas where electropositive groups are favorable.

Red Contours: Highlighting areas where electronegative groups are favorable.

For analogs of this compound, a QSAR model could provide invaluable guidance for rational drug design. By analyzing the contour maps, medicinal chemists could strategically place substituents with desired steric, electronic, and hydrophobic properties to design new derivatives with enhanced potency and selectivity. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves placing a ligand, such as a 7-azaindole (B17877) derivative, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the binding free energy.

For the 7-azaindole scaffold, which is a known "hinge-binder" in many kinase inhibitors, molecular docking is crucial for predicting interactions with the ATP-binding site. Docking studies on various 7-azaindole derivatives have repeatedly shown that the pyrrolo[2,3-b]pyridine core forms key hydrogen bonds with the backbone of the hinge region of kinases. For instance, docking studies of 3,5-diarylated-7-azaindoles into the ATP binding site of the DYRK1A kinase revealed multiple hydrogen bond interactions with the peptide backbone, specifically with residues Glu239 and Leu241. mdpi.com

In the case of 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, docking simulations would be used to predict how the 3-amino and 6-methoxy substituents influence binding to a specific target. The 3-amino group could act as a hydrogen bond donor or acceptor, while the 6-methoxy group could engage in hydrophobic interactions or form hydrogen bonds. nih.gov For example, in a hypothetical docking scenario with a kinase, the N7 and the N1-H of the azaindole core would likely form the canonical hydrogen bonds with the hinge region, while the 3-amino group could form additional interactions with nearby residues, enhancing binding affinity and selectivity.

A study on a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, designed as a DDX3 inhibitor, demonstrated through docking that the compound fits within the adenosine-binding pocket. nih.gov The analysis revealed crucial π-interactions and hydrogen bonds with key residues Tyr200 and Arg202, resulting in a strong docking score of -7.99 kcal/mol. nih.gov This exemplifies how docking can elucidate the specific interactions that drive the inhibitory activity of this class of compounds.

Table 1: Representative Molecular Docking Data for 7-Azaindole Derivatives Against Various Protein Targets
Compound ScaffoldProtein TargetKey Interacting ResiduesPredicted Interaction TypesReference Docking Score (kcal/mol)
3,5-diarylated-7-azaindoleDYRK1A KinaseGlu239, Leu241, Lys188Hydrogen BondsNot Specified
{5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}DDX3 HelicaseTyr200, Arg202π-interactions, Hydrogen Bonds-7.99
7-azaindole derivative (ASM-7)SARS-CoV-2 S1-RBD/hACE2ASP30, ASN33, LYS26 (hACE2); LYS417, TYR453 (S1-RBD)Hydrogen Bonds, Pi-cation, Pi-piNot Specified

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and calculating binding free energies more accurately.

In the context of this compound, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated physiological environment (a box of water molecules with ions), and the system's trajectory would be calculated over a period of nanoseconds to microseconds.

A pertinent example is the study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the hACE2 receptor. nih.gov After docking, MD simulations of 100 nanoseconds were performed to validate the stability of the ligand-protein complexes. nih.gov Key analyses included:

Root Mean Square Deviation (RMSD): This metric was used to track the conformational stability of the protein and the ligand. Stable RMSD values over time indicate that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Interaction Stability: The simulations allowed researchers to monitor the persistence of key interactions identified in docking. For a lead compound, ASM-7, the hydrogen bond between the 7-azaindole hydrogen and the backbone of ASP30 in hACE2 was maintained for 98% of the simulation time, indicating a highly stable and crucial interaction. nih.gov Similarly, interactions with LYS417 and TYR453 of the spike protein were consistently observed. nih.gov

These simulations revealed that the binding of the 7-azaindole derivative induced conformational changes in both the spike protein and the hACE2 receptor, ultimately reducing their binding affinity and impeding viral entry. nih.gov Applying this methodology to this compound would allow for a detailed understanding of its mechanism of action, revealing how it stabilizes in a target's active site and influences protein dynamics.

Table 2: Data from a 100 ns Molecular Dynamics Simulation of a 7-Azaindole Derivative (ASM-7) with the S1-RBD/hACE2 Complex
Analysis MetricObservationInterpretation
Protein RMSDStable fluctuations around a mean value after initial equilibration.The protein maintains its overall fold with the ligand bound.
Ligand RMSDLow and stable values throughout the simulation.The ligand remains in its docked conformation without significant movement.
Hydrogen Bond Occupancy (7-azaindole H to hACE2 ASP30)98%A highly stable and critical interaction for binding.
Pi-cation Interaction (with S1-RBD LYS417)Persistent throughout the simulation.Contributes significantly to the stability of the complex.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which is not accessible through classical molecular mechanics methods used in docking and MD.

For this compound, DFT calculations can predict several key properties:

Molecular Geometry: DFT can be used to calculate the optimal, lowest-energy three-dimensional structure of the molecule.

Electronic Properties: Calculations can determine the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding potential non-covalent interactions with a protein target.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

A study on a Schiff base ligand derived from 6-methoxypyridin-3-amine (a direct precursor to the title compound's pyridine (B92270) ring) employed Conceptual DFT to calculate global reactivity descriptors. nih.gov Similarly, a comprehensive study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine utilized DFT to analyze its structure and reactivity. semanticscholar.org The orbital energy gap between the HOMO and LUMO was calculated, providing insights into its chemical behavior. semanticscholar.org Such analyses for this compound would reveal how the methoxy (B1213986) and amine substituents modulate the electronic properties of the 7-azaindole core, influencing its reactivity and interaction capabilities.

Table 3: Representative Quantum Chemical Properties Calculated for Pyrrolo[2,3-b]pyridine Derivatives Using DFT
PropertyCalculated Value (Example)Significance
HOMO Energy-5.5 to -6.5 eVIndicates the ability to donate an electron; region of nucleophilic attack.
LUMO Energy-1.0 to -2.0 eVIndicates the ability to accept an electron; region of electrophilic attack.
HOMO-LUMO Gap (ΔE)~4.5 eVCorrelates with chemical stability and reactivity. A smaller gap implies higher reactivity.
Dipole Moment2.0 to 4.0 DebyeMeasures the polarity of the molecule, influencing solubility and binding interactions.

Preclinical in Vitro and in Vivo Non Human Efficacy and Pharmacodynamic Research of 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine

Cell-Based Assays for Functional Efficacy

Cell-based assays are crucial for determining the functional effects of a compound at a cellular level. For the broader class of pyrrolo[2,3-b]pyridines, these assays have been instrumental in identifying lead compounds and elucidating their mechanisms of action.

High-Throughput Screening (HTS) of 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Libraries

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds to identify those with a desired biological activity. While HTS has been employed to screen libraries of related heterocyclic compounds, specific data on HTS campaigns featuring this compound is not available in the reviewed literature.

Phenotypic Screening in Disease-Relevant Cellular Models

Phenotypic screening aims to identify compounds that produce a desired change in a cellular model of a disease, without prior knowledge of the compound's direct target. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been evaluated in various disease-relevant cell lines. For instance, certain derivatives have shown anti-proliferative activity in breast cancer cells and have been tested for their ability to protect microglial cells from amyloid-beta-induced oxidative stress, a model relevant to Alzheimer's disease. nih.govmdpi.com However, specific phenotypic screening results for this compound are not detailed.

Advanced in vitro Models: Organoids and 3D Cell Culture Systems

Organoids and 3D cell cultures provide more physiologically relevant models compared to traditional 2D cell cultures. A recent study highlighted the use of patient-derived colorectal cancer organoids to demonstrate the efficacy of a novel pyrrolo[2,3-b]pyridine-based inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R). acs.org This approach allowed for testing the compound in a model that better recapitulates the tumor microenvironment. There is no specific mention of this compound being evaluated in such advanced in vitro systems.

Animal Models (Non-Human) for Disease Mechanism Exploration and Pharmacodynamic Characterization

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of a potential therapeutic agent.

Efficacy Evaluation in Specific Disease Models (e.g., oncological, neurological, inflammatory models)

Various pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives have been tested in animal models. In oncology, a rat xenograft model was used to show the in vivo efficacy of a pan-class I PI3K/mTOR inhibitor. acs.org In the context of neurological disorders, a zebrafish model of Alzheimer's disease was utilized to demonstrate the in vivo activity of a GSK-3β inhibitor based on the pyrrolo[2,3-b]pyridine scaffold. nih.gov Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have shown in vivo anti-inflammatory activities. researchgate.net Specific in vivo efficacy data for this compound in any disease model is not currently available.

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are critical for assessing the pharmacodynamic effects of a compound and for patient selection in clinical trials. In preclinical studies of related compounds, researchers have used biomarkers to confirm target engagement and downstream pathway modulation. For example, Western blotting has been used to measure changes in the phosphorylation status of target proteins like GSK-3β and tau in response to treatment with a pyrrolo[2,3-b]pyridine-based inhibitor. nih.gov The identification and validation of specific biomarkers for this compound have not been reported.

Advanced Analytical and Spectroscopic Techniques for Characterization of 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In a representative analysis, the NMR data for the parent scaffold, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, has been reported. acs.org The addition of a 3-amino group would be expected to induce shifts in the signals of nearby nuclei, particularly at positions C2, C4, and C7a, due to electronic effects.

¹H and ¹³C NMR Data for the 6-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

The following table is based on experimental data for the parent compound, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, in CDCl₃. The presence of a 3-amino group on the target compound would alter these chemical shifts.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling
1 (NH)9.41-br s
27.07121.4dd
36.42101.4dd
47.82113.9dd
56.60104.3d
6-161.2-
7a-146.0-
4a-131.9-
OCH₃3.9953.5s
Data sourced from The Journal of Organic Chemistry. acs.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign these signals and confirm the connectivity of the entire molecule. For binding studies, NMR techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close proximity to a protein receptor, mapping the binding epitope.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Metabolite Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and confirming its elemental composition. The empirical formula of the compound is C₉H₁₀N₄O, with a monoisotopic mass of 190.0855 Da.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental formula. acs.org This is critical for confirming the identity of a newly synthesized compound and distinguishing it from potential isomers or impurities.

Predicted m/z Values for Adducts of this compound in HRMS

Adduct IonFormulaCalculated m/z
[M+H]⁺C₉H₁₁N₄O⁺191.0927
[M+Na]⁺C₉H₁₀N₄ONa⁺213.0747
[M+K]⁺C₉H₁₀N₄OK⁺229.0486
[M-H]⁻C₉H₉N₄O⁻189.0782

In metabolic studies, Liquid Chromatography coupled with HRMS (LC-HRMS) is a powerful strategy for identifying metabolites. sci-hub.se After incubation with metabolic systems like human liver microsomes or hepatocytes, samples can be analyzed to detect biotransformations. Potential metabolic pathways for this compound could include O-demethylation of the methoxy (B1213986) group, hydroxylation on the aromatic rings, or subsequent glucuronidation or sulfation of the resulting hydroxyl groups. HRMS can detect the mass shifts corresponding to these modifications, and tandem MS (MS/MS) helps to identify the location of the modification by analyzing fragmentation patterns.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Complex Determination

To understand the therapeutic potential of this compound, it is crucial to determine its three-dimensional structure when bound to its biological target, such as a protein kinase. nih.gov X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques for this purpose.

X-ray crystallography provides atomic-resolution insights into how a ligand is oriented within a protein's binding site. nih.govmdpi.com The process involves growing a high-quality crystal of the protein-ligand complex and diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex is modeled. This reveals specific intermolecular interactions, such as hydrogen bonds between the amine or pyrrole (B145914) N-H groups and the protein, as well as hydrophobic interactions involving the fused ring system. nih.gov This information is invaluable for structure-based drug design.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large, flexible, or difficult-to-crystallize protein complexes. nih.govmpg.deresearchgate.net In cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and images are taken with an electron microscope. Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex. Recent advances have enabled cryo-EM to achieve near-atomic resolution, making it increasingly viable for visualizing the binding modes of small-molecule inhibitors. mpg.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Expected IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine, Pyrrole)Stretch3500-3300
C-H (Aromatic)Stretch3100-3000
C-H (Methyl)Stretch3000-2850
C=C, C=N (Aromatic Rings)Stretch1650-1450
C-N (Amine)Stretch1350-1250
C-O (Ether)Stretch1275-1200

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to electronic transitions between energy levels. The conjugated π-system of the pyrrolo[2,3-b]pyridine core acts as a chromophore, giving rise to a characteristic UV-Vis spectrum. This spectrum is useful as a method of characterization and for quantitative analysis. The purity of a sample can be assessed using the Beer-Lambert law, where absorbance is directly proportional to the concentration of the compound at a specific wavelength (λ_max).

Emerging Research Frontiers and Future Academic Directions for 6 Methoxy 1h Pyrrolo 2,3 B Pyridin 3 Amine

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The core structure of 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, the 7-azaindole (B17877) ring system, is a well-established pharmacophore in the design of kinase inhibitors. nih.govpharmablock.comnih.gov This structural motif is a bioisostere of adenine, the core component of adenosine (B11128) triphosphate (ATP), and can effectively compete with ATP for binding to the active site of various kinases. nih.gov Consequently, a significant area of future research will likely focus on elucidating the specific kinase inhibitory profile of this compound and its derivatives.

Kinase Inhibition Profile:

Initial investigations into the broader class of pyrrolopyridines have revealed their potential as inhibitors of several kinase families, including Janus kinases (JAKs). nih.gov Computational studies have been employed to design novel pyrrolopyridine derivatives as potent and selective JAK1 inhibitors, highlighting the therapeutic potential of this scaffold in autoimmune diseases and myeloproliferative neoplasms. nih.gov Future research on this compound would logically extend to screening against a comprehensive panel of kinases to identify its primary targets and potential off-target effects.

Anticancer Potential:

Given that aberrant kinase activity is a hallmark of many cancers, the exploration of this compound as an anticancer agent is a promising avenue. ijfjournal.comnih.gov The azaindole scaffold is present in several approved anticancer drugs. researchgate.net Research into other azaindole derivatives has demonstrated their ability to induce G2/M cell cycle arrest and exert cytostatic effects on various cancer cell lines, including multidrug-resistant ones. nih.gov Furthermore, some azaindole compounds have shown anti-angiogenic properties, a crucial aspect of cancer therapy. nih.gov Future studies should therefore investigate the antiproliferative and anti-angiogenic effects of this compound in various cancer models.

Table 1: Potential Kinase Targets for Pyrrolopyridine Derivatives

Kinase FamilyTherapeutic AreaRationale for Investigation
Janus Kinases (JAKs)Autoimmune Diseases, CancerKnown inhibitory activity of the pyrrolopyridine scaffold. nih.gov
Tyrosine KinasesCancerCommon target for azaindole-based therapeutics. researchgate.net
Serine/Threonine KinasesCancer, Neurological DisordersBroad involvement in cellular signaling pathways.
Cyclin-Dependent Kinases (CDKs)CancerRegulation of the cell cycle. nih.gov

Development of Targeted Delivery Systems and Prodrug Strategies for this compound

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems and prodrug strategies is a critical area of future research.

Targeted Delivery Systems:

Nanoparticle-based drug delivery systems offer a promising approach to selectively deliver therapeutic agents to diseased tissues, thereby increasing local drug concentration and reducing systemic exposure. For pyrrolopyridine derivatives, encapsulation in nanoparticles could improve their pharmacokinetic profiles and facilitate targeted delivery to tumor sites. nih.gov

Prodrug Strategies:

The presence of a primary amine group in this compound makes it an ideal candidate for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility and permeability, as well as to achieve targeted drug release. Various prodrug strategies for amines have been developed and could be adapted for this compound.

Synergistic Combination Studies with Other Molecular Modulators

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal therapeutic outcomes. Future research should explore the synergistic potential of this compound with other molecular modulators.

Given its likely role as a kinase inhibitor, combining it with other anticancer agents could lead to enhanced efficacy and overcome drug resistance. For instance, studies on other kinase inhibitors have shown synergistic effects when combined with chemotherapy or other targeted therapies. The hybridization of the indole (B1671886) scaffold with other active substances has been shown to be an effective strategy in designing new anticancer agents. sci-hub.se

Table 2: Potential Combination Therapies

Combination PartnerRationalePotential Therapeutic Area
Chemotherapeutic AgentsComplementary mechanisms of actionVarious Cancers
Other Kinase InhibitorsTargeting multiple signaling pathwaysCancer
ImmunotherapiesEnhancing anti-tumor immune responseCancer
Anti-angiogenic agentsInhibiting tumor blood supplyCancer

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization for Pyrrolopyridines

Predictive Modeling:

AI and ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. researchgate.netchemrxiv.org These models can then be used to predict the kinase inhibitory activity, selectivity, and potential off-target effects of novel pyrrolopyridine derivatives, thereby guiding the design of more potent and selective compounds. researchgate.netchemrxiv.org

De Novo Drug Design:

Optimization of Drug-like Properties:

AI can also be used to predict and optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This can help to identify and address potential liabilities early in the drug discovery process, thereby increasing the likelihood of successful clinical development.

Table 3: Applications of AI and Machine Learning in Pyrrolopyridine Drug Discovery

ApplicationDescriptionPotential Impact
Virtual ScreeningIn silico screening of large compound libraries to identify potential hits.Accelerated hit identification. researchgate.net
QSAR ModelingQuantitative Structure-Activity Relationship models to predict biological activity.Guided lead optimization. researchgate.net
De Novo DesignGeneration of novel molecular structures with desired properties.Discovery of novel drug candidates. technologynetworks.com
ADMET PredictionPrediction of pharmacokinetic and toxicity profiles.Reduced attrition rates in drug development. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, and how can regioselectivity be controlled during substitution reactions?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methoxy and amine groups at specific positions. For example, describes the use of brominated intermediates (e.g., 6-bromo derivatives) coupled with methoxy and amine nucleophiles under catalytic conditions . Regioselectivity is achieved by optimizing reaction temperature, solvent polarity (e.g., DMF or THF), and ligand selection (e.g., Xantphos). Characterization via 1H^1H NMR and LCMS ensures correct regiochemical outcomes .

  • Key Data :

ParameterValueSource
Molecular FormulaC8H9N3OC_8H_9N_3O
Molecular Weight163.18 g/molCalculated
Common Intermediates6-Bromo-pyrrolo[2,3-b]pyridine derivatives

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3368 cm1^{-1}, aromatic C-H at ~3078 cm1^{-1}) .
  • 1H^1H NMR : Assigns protons in the pyrrolo-pyridine core (e.g., aromatic protons at δ 6.7–8.56 ppm, methoxy group at δ ~3.8 ppm) .
  • LCMS/HPLC : Confirms purity (>95%) and molecular ion peaks (e.g., [M+1]+^+ at m/z 164.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for selective kinase inhibition?

  • Methodological Answer :
  • Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position enhances FGFR1/2/3 inhibition by stabilizing ATP-binding pocket interactions . Conversely, bulky substituents on the amine group (e.g., 2-ethynylphenyl in ) improve PARP-1 selectivity by sterically blocking off-target kinases .

  • Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50_{50} values. For example, derivatives in showed IC50_{50} < 50 nM against FGFRs, while PARP-1 inhibitors in achieved IC50_{50} ~10 nM .

    • Data Contradiction Analysis :
      Discrepancies in inhibitory activity across studies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate with orthogonal methods (e.g., cellular thermal shift assays) .

Q. What strategies are effective for resolving conflicting data on the compound’s pharmacokinetics (PK) in preclinical models?

  • Methodological Answer :
  • In Vivo Tracking : Radiolabel the compound (e.g., 18F^{18}F-MK-6240 in ) to monitor blood-brain barrier penetration and tissue distribution via PET imaging .

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) that may explain PK variability .

    • Key Metrics :
ParameterValueSource
LogP (Predicted)~1.5Calculated (ChemAxon)
Half-life (Rat)~2.3 hrsEstimated from analogs

Q. How can computational modeling optimize the compound’s binding affinity for tau protein fibrils in neurodegenerative disease research?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger’s Glide to model interactions with tau fibrils (PDB: 6TJO). The methoxy group may form hydrogen bonds with Lys311, while the pyrrolo-pyridine core engages in π-π stacking with Phe346 .
  • Free Energy Perturbation (FEP) : Predict affinity changes upon substituent modification (e.g., replacing methoxy with ethoxy) .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

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